molecular formula C10H10BrCl B1290904 2-Bromo-4-(3-chlorophenyl)-1-butene CAS No. 731772-07-9

2-Bromo-4-(3-chlorophenyl)-1-butene

Cat. No.: B1290904
CAS No.: 731772-07-9
M. Wt: 245.54 g/mol
InChI Key: VHHKXDWOJGCCFA-UHFFFAOYSA-N
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Description

2-Bromo-4-(3-chlorophenyl)-1-butene is an organic compound that features both bromine and chlorine atoms attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(3-chlorophenyl)-1-butene can be synthesized through various methods. One common approach involves the reaction of 3-chlorophenylacetylene with bromine in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for the controlled addition of bromine to the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-chlorophenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

    Substitution: Products include 2-hydroxy-4-(3-chlorophenyl)-1-butene or 2-amino-4-(3-chlorophenyl)-1-butene.

    Oxidation: Products include epoxides or diols.

    Reduction: Products include 2-bromo-4-(3-chlorophenyl)butane.

Scientific Research Applications

2-Bromo-4-(3-chlorophenyl)-1-butene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential in developing new pharmaceuticals.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound’s reactivity is studied to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3-chlorophenyl)-1-butene involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in organic reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chlorophenyl-2-bromobutanoate
  • 2-Bromo-4-chlorophenyl-2-bromobutyrate

Uniqueness

2-Bromo-4-(3-chlorophenyl)-1-butene is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHKXDWOJGCCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641112
Record name 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-07-9
Record name 1-(3-Bromobut-3-en-1-yl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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